(2,6-Difluoro-3-nitrophenyl)methanol
Overview
Description
(2,6-Difluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with a hydroxymethyl group. It is a versatile chemical used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3-nitrophenyl)methanol typically involves the nitration of 2,6-difluorotoluene followed by reduction and subsequent hydroxymethylation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amino group, which is then replaced by a hydroxymethyl group through a series of reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of 2,6-difluoro-3-nitrobenzaldehyde or 2,6-difluoro-3-nitrobenzoic acid.
Reduction: Formation of 2,6-difluoro-3-aminophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(2,6-Difluoro-3-nitrophenyl)methanol is utilized in diverse scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the nitro group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a valuable compound for research .
Comparison with Similar Compounds
- 2,6-Difluoro-3-methylphenol
- 2,6-Difluoro-3-nitroaniline
- 2,6-Difluoro-3-nitrobenzoic acid
Comparison: (2,6-Difluoro-3-nitrophenyl)methanol is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYEVAHCDPHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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